Amylin (8-37) (human), also known as islet amyloid polypeptide (IAPP) (8-37), is a peptide fragment derived from the human hormone amylin. It acts as a specific antagonist of the amylin receptor, effectively blocking the biological effects of amylin. [, , , , ] This makes it a valuable tool in scientific research, particularly in studying the physiological roles of amylin and its involvement in various metabolic processes. [, , , , ]
Developing More Potent and Selective Antagonists: Research efforts can be directed towards developing amylin receptor antagonists with higher potency, selectivity, and improved pharmacological properties compared to amylin (8-37). [] These improved antagonists would serve as more effective tools for research and potentially lead to novel therapeutic agents for amylin-related disorders. []
Understanding the Role of Amylin in Different Tissues: While amylin (8-37) has been instrumental in elucidating the roles of amylin in certain tissues, further research is needed to fully understand its functions in other organs and systems. [, , , ] This includes exploring the potential roles of amylin in the central nervous system, cardiovascular system, and immune system. [, , , ]
Investigating the Therapeutic Potential of Amylin Antagonism: The protective effects of amylin (8-37) in models of diabetes and Alzheimer's disease warrant further exploration of its therapeutic potential. [, , ] Clinical studies are needed to evaluate the safety and efficacy of amylin receptor antagonists in humans and determine their potential as therapeutic agents for these diseases. [, , ]
Amylin (8-37) is a peptide derived from human islet amyloid polypeptide, which plays a crucial role in glucose metabolism and is involved in the pathophysiology of type 2 diabetes. This specific fragment consists of 30 amino acids, representing a truncated version of the full-length amylin molecule, which contains 37 amino acids. The sequence of Amylin (8-37) is H-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂ .
Amylin (8-37) is synthesized from human islet amyloid polypeptide, which is primarily produced in the pancreatic beta cells. It is released alongside insulin in response to food intake and plays a role in regulating glucose levels by slowing gastric emptying and promoting satiety.
Amylin (8-37) falls under the category of neuropeptides and is classified as a fragment of the human islet amyloid polypeptide. It exhibits various biological activities, including vasodilation and potential neuroprotective effects, making it relevant in the study of metabolic disorders and cardiovascular health.
The synthesis of Amylin (8-37) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Amylin (8-37) can be described by its amino acid sequence and its three-dimensional conformation.
The structure lacks the disulfide bonds present in full-length amylin, which affects its stability and biological activity.
The peptide's conformation can be influenced by its environment, including pH and ionic strength, which are critical for its biological function.
Amylin (8-37) undergoes several biochemical interactions that are significant for its physiological roles.
The aggregation process involves intermolecular interactions that can lead to fibril formation, contributing to cellular toxicity observed in diabetic conditions.
The mechanism of action for Amylin (8-37) involves several pathways related to its physiological effects.
Studies indicate that Amylin (8-37) may also influence neuronal signaling pathways related to appetite control and energy expenditure .
Amylin (8-37) exhibits distinct physical and chemical properties relevant for its function and applications.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the identity and purity of synthesized peptides .
Amylin (8-37) has several scientific uses due to its biological properties:
Amylin (8-37), also designated as hIAPP (8-37), is a 30-amino-acid proteolytic fragment of human islet amyloid polypeptide (IAPP) generated by N-terminal truncation. Its primary sequence is Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂ (molecular weight: 3,183.50 Da; CAS: 135702-23-7) [1] [7]. Compared to full-length amylin (1-37; KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂, where * denotes disulfide bond), the 8-37 variant lacks residues 1–7 (KCNTATC), eliminating the N-terminal disulfide bond between Cys² and Cys⁷ [7] [9]. This truncation significantly alters physicochemical properties, including charge distribution and hydrophobicity profiles.
Table 1: Key Features of Amylin (8-37) vs. Full-Length Amylin
Property | Amylin (8-37) | Amylin (1-37) |
---|---|---|
Amino Acid Sequence | ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ |
Molecular Weight (Da) | 3,183.50 | 3,903.32 |
Disulfide Bond (Cys²-Cys⁷) | Absent | Present |
Isoelectric Point (pI) | ~5.8 | ~8.5 |
CAS Number | 135702-23-7 / 309244-90-4 | 122384-88-7 |
Species-specific isoforms highlight critical differences: Rat amylin (8-37) (ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH₂) contains three proline substitutions (Pro²⁵, Pro²⁸, Pro²⁹) and an Arg¹⁸ replacement, which collectively inhibit β-sheet formation and amyloidogenicity [4] [9]. These substitutions are absent in the human fragment, explaining its retained, though reduced, aggregation propensity.
Amylin (8-37) retains the C-terminal tyrosine amidation (Tyr³⁷-NH₂) characteristic of full-length amylin. This modification is catalyzed by peptidylglycine α-amidating monooxygenase (PAM) and is essential for receptor binding affinity and metabolic functions [7] [9]. Unlike the full-length peptide, the 8-37 fragment lacks the N-terminal disulfide bridge due to the absence of Cys² and Cys⁷. This structural simplification reduces conformational constraints but also diminishes stability against proteolytic degradation [7] [9].
No evidence exists for natural acetylation at lysine residues in this fragment, as the N-terminal alanine (Ala⁸) is not acetylated in physiological contexts. The truncation eliminates post-translational cleavage sites (e.g., dibasic residues at positions 11–12) required for proIAPP processing, confirming that amylin (8-37) is a derivative of mature amylin rather than a direct proteolytic product [9].
Structural studies reveal that amylin (8-37) adopts a β-hairpin motif stabilized by residues 20–29 (FGAILSSTNV), as observed via scanning tunneling microscopy (STM) and molecular dynamics simulations [1] [8]. This hairpin structure consists of two β-strands (residues 8–17 and 26–37) connected by a turn region around Ser¹⁹/Ser²⁰ and Gly²⁴ (Fig. 1). By contrast, full-length amylin (1-37) exhibits a dynamic equilibrium of α-helical (residues 5–20) and β-sheet (residues 24–37) domains in solution [5] [10]. The N-terminal truncation in the 8-37 fragment eliminates the α-helical segment, shifting conformational preferences toward β-sheet-rich states [8].
Fig. 1: Structural Motifs in Amylin (8-37) vs. Full-Length Amylin
Amylin (8-37): β-Strand 1 (8-17): A-T-Q-R-L-A-N-F-L-V Turn (18-23): H-S-S-N-N-F β-Strand 2 (24-37): G-A-I-L-S-S-T-N-V-G-S-N-T-Y-NH₂
Compared to calcitonin gene-related peptide (CGRP), which shares 46% sequence homology with amylin, the 8-37 fragment lacks conserved amphipathic helices critical for CGRP receptor activation [2] [3]. However, both peptides retain a C-terminal amidated tyrosine and hydrophobic domains that facilitate amyloid formation under pathological conditions [3] [10].
Amylin (8-37) exhibits reduced amyloidogenicity compared to full-length amylin (1-37) but retains a significant propensity for β-sheet assembly. In vitro, the fragment forms soluble oligomers and lamellar aggregates with inter-strand spacing of 4.7 ± 0.2 Å, as confirmed by STM and transmission electron microscopy [1] [8]. Its aggregation kinetics are slower than the full-length peptide due to the absence of the highly amyloidogenic N-terminal domain (residues 20–29) [5] [8]. However, residues 26–37 retain β-sheet-forming capacity, leading to fibril precursors under physiological conditions.
Solubility is a major challenge: The fragment requires dissolution in hexafluoro-isopropanol (HFIP) or acetic acid (20%) for initial solubilization, followed by lyophilization and reconstitution in PBS for experimental use [1] [7]. This contrasts with rat amylin (8-37), which contains three β-sheet-breaking proline residues and shows negligible aggregation due to disrupted β-strand stacking [4] [10].
Table 2: Aggregation Kinetics of Amylin Fragments
Fragment | Relative Aggregation Rate | Key Aggregation Domains | Solubility Profile |
---|---|---|---|
Amylin (1-37) | 1.0 (reference) | Residues 20-29, 30-37 | Insoluble (aqueous buffers) |
Amylin (8-37) | 0.25-0.40 | Residues 26-37 | Soluble in HFIP/acetic acid |
Rat Amylin (8-37) | 0.01-0.05 | None (Proline disruptions) | Highly soluble |
Mutational analyses highlight that substitutions at Gly²⁴, Asn³¹, or Ser²⁸/Ser²⁹ (e.g., S28P/S29P) destabilize β-sheet networks and reduce aggregation by disrupting backbone hydrogen bonding [10]. These insights are critical for designing soluble amylin analogs for research or therapeutic applications.
Table 3: Compound Summary: Amylin (8-37) (Human)
Property | Specification |
---|---|
IUPAC Name | L-Alanyl-L-threonyl-L-glutaminyl-L-arginyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-L-histidyl-L-seryl-L-seryl-L-asparaginyl-L-asparaginyl-L-phenylalanyl-L-glycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valyl-L-glycyl-L-seryl-L-asparaginyl-L-threonyl-L-tyrosinamide |
CAS Number | 135702-23-7; 309244-90-4 |
Sequence | ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ |
Molecular Formula | C₁₃₈H₂₁₆N₄₂O₄₅ (or C₁₃₈H₂₁₅N₄₁O₄₆ for alternate notation) |
Molecular Weight | 3,183.50 Da / 3,184.43 Da |
Disulfide Bonds | None |
Modifications | C-terminal amidation (Tyr³⁷) |
Aggregation Propensity | Moderate (β-sheet-dominated) |
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4